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Compound of Interest

Compound Name: PD173956

Cat. No.: B1679129 Get Quote

An in-depth analysis of the potent and selective FGFR inhibitor for researchers, scientists, and

drug development professionals.

PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast

Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3. It also

demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cellular and

developmental biology, as well as cancer research, for its ability to selectively dissect the roles

of FGFR signaling in processes such as cell proliferation, differentiation, and angiogenesis.
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Property Value

Chemical Name

N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-

dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-

(1,1-dimethylethyl)urea

CAS Number 219580-11-7[1][2][3]

Molecular Formula C₂₈H₄₁N₇O₃[1][2][3]

Molecular Weight 523.67 g/mol [1][2]

Appearance White to yellow solid[1][4]

Solubility
Soluble in DMSO (to 100 mM) and ethanol (to

100 mM)[2][3][5]

Quantitative Data: Potency and Selectivity
PD173074 exhibits high selectivity for FGFRs, with significantly lower potency against other

tyrosine kinases.[6][7] The following tables summarize its inhibitory activity.

Table 1: In Vitro Kinase and Autophosphorylation Inhibition
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Target Assay Type IC₅₀ (nM) Key Findings

FGFR1
Cell-free /

Autophosphorylation
~21.5 - 25[3][5][6][8]

Potent inhibition of

FGFR1 kinase activity

and

autophosphorylation.

[6][9]

FGFR3 Cell-free 5[2][3][5]

Highly potent against

this family member.[2]

[5]

VEGFR2
Cell-free /

Autophosphorylation
~100 - 200[5][6][8]

Effective inhibition,

though less potent

than against FGFRs.

[6][9]

PDGFR Cell-free 17,600[2][5]

Over 1000-fold more

selective for FGFR1.

[6]

c-Src Cell-free 19,800[2][5]
Significantly lower

potency.[5]

EGFR Cell-free >50,000[2][5] Negligible activity.[5]

InsR Cell-free >50,000[5] Negligible activity.[5]

MEK Cell-free >50,000[5] Negligible activity.[5]

PKC Cell-free >50,000[5] Negligible activity.[5]

Table 2: Cellular Activity of PD173074
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Cellular Process Cell Line(s) IC₅₀ (nM) Key Findings

FGFR1

Autophosphorylation
NIH3T3 1 - 5[9]

Demonstrates potent

inhibition of receptor

activation in a cellular

context.[9]

VEGFR2

Autophosphorylation
NIH3T3 100 - 200[9]

Effective inhibition of

VEGFR2 signaling in

cells.[9]

Cell Viability (FGFR3-

expressing)
KMS11, KMS18 < 20[6][9]

Shows potent anti-

proliferative effects in

cancer cells

dependent on FGFR3

signaling.[6][9]

Cell Viability
TFK-1

(Cholangiocarcinoma)
~6,600

Effective in reducing

cell viability.

Cell Viability
KKU-213

(Cholangiocarcinoma)
~8,400

Dose-dependent

reduction in cell

viability.

Cell Viability
RBE

(Cholangiocarcinoma)
~11,000

Demonstrates anti-

proliferative effects.

Mechanism of Action and Signaling Pathways
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.

[1][7] This binding event physically obstructs the binding of ATP, thereby preventing the

autophosphorylation of tyrosine residues within the kinase domain.[1][7] This lack of

phosphorylation halts the activation of the receptor and inhibits the subsequent downstream

signaling cascades that are crucial for cellular processes like proliferation and survival.[1]

The primary signaling pathways inhibited by PD173074 include:

RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[10]
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PI3K-AKT-mTOR Pathway: A key pathway for cell survival, growth, and proliferation.[10]

JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[10]

By blocking these pathways, PD173074 can induce cell cycle arrest and apoptosis in cells that

are dependent on FGFR signaling.[7]
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Inhibition of FGFR Signaling by PD173074.
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Radiometric Filter-Binding)
This protocol outlines a method to determine the IC₅₀ of PD173074 against a target kinase like

FGFR1.[5][9]

Materials:

Recombinant human FGFR1 kinase

PD173074 (stock solution in DMSO)

Poly(Glu, Tyr) 4:1 substrate

[γ-³²P]ATP

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM

Sodium Orthovanadate)[5]

ATP Solution (5 µM ATP in Kinase Assay Buffer)[5]

96-well reaction plates

Phosphocellulose filter plates

Wash Buffer (0.5% Phosphoric Acid)[5]

Scintillation counter

Procedure:

Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer (final

concentrations ranging from 0.1 nM to 10 µM). Include a DMSO-only control.[5]

Reaction Setup: In a 96-well plate, add in order: 25 µL of Kinase Assay Buffer, 10 µL of

PD173074 dilution or DMSO, 10 µL of substrate solution (750 µg/mL Poly(Glu, Tyr) 4:1), and
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10 µL of enzyme solution (60-75 ng recombinant FGFR1).[5]

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[5]

Reaction Initiation: Start the kinase reaction by adding 10 µL of [γ-³²P]ATP solution. Incubate

at 25°C for 10 minutes.[5]

Reaction Termination: Stop the reaction by adding 50 µL of 1% Phosphoric Acid.[5]

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash

three times with 200 µL of Wash Buffer to remove unincorporated ATP.[5]

Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure

radioactivity using a scintillation counter.[5]

Data Analysis: Subtract background counts, plot the percentage of kinase inhibition against

the logarithm of the PD173074 concentration, and determine the IC₅₀ value using a

sigmoidal dose-response curve.[5]
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Workflow for an In Vitro Kinase Assay.
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Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PD173074 on cell proliferation and viability.[2]

Materials:

Cells of interest

Complete cell culture medium

PD173074 stock solution (e.g., 10 mM in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and

allow them to adhere overnight.[2]

Treatment: Treat cells with a range of PD173074 concentrations. Include a vehicle (DMSO)

control.[11]

Incubation: Incubate the cells for a specified period (typically 24-72 hours).[11]

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

[2][11]

Solubilization: Remove the medium and add 100-200 µL of DMSO to dissolve the formazan

crystals.[2][11]

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate

reader.[2][11]
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Data Analysis: Normalize absorbance values to the vehicle control to determine the

percentage of cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).

[11]

Western Blot Analysis of FGFR Phosphorylation
This protocol is used to determine the effect of PD173074 on the phosphorylation status of

FGFR in cells.

Materials:

Cells of interest

PD173074

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE and Western blot equipment

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-p-FGFR, anti-total FGFR, and a loading control like anti-actin or

anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Procedure:

Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Treat

with various concentrations of PD173074 for a specified time.

Cell Lysis: Wash cells with cold PBS and lyse them on ice.
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Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a

membrane.

Immunoblotting: Block the membrane and incubate with the primary anti-p-FGFR antibody

overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

Detection: Detect protein bands using a chemiluminescent substrate.

Re-probing: Strip the membrane and re-probe for total FGFR and a loading control to

normalize the p-FGFR signal.

Data Analysis: Quantify band intensities using densitometry software.

In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD173074

in a mouse model.

Materials:

Cancer cell line of interest

Immunocompromised mice (e.g., nude mice)

PD173074

Vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline)[6]

Procedure:

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³),

randomize mice into control (vehicle) and treatment groups.[6]
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Drug Administration: Administer PD173074 or vehicle according to the predetermined dose,

route (e.g., oral gavage, intraperitoneal injection), and schedule.[6]

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

study. At the end of the study, tumors can be excised for further analysis (e.g., histology,

Western blotting).

Data Analysis: Compare tumor growth between the treatment and control groups to

determine the anti-tumor efficacy of PD173074.
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Conclusion
PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with

secondary activity against VEGFR2. Its ATP-competitive mechanism of action makes it a

critical research tool for investigating the multifaceted roles of FGFR signaling in both normal

physiology and disease states, particularly in oncology. The quantitative data and detailed

experimental protocols provided in this guide offer a comprehensive resource for researchers

and drug development professionals utilizing this important compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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